Cas no 1097067-82-7 (6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine)

6-Chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a fluorinated pyridazine derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a chloro-substituted pyridazine core and a trifluoromethylphenyl moiety, imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and pesticidal agents. The trifluoromethyl group contributes to improved binding affinity and selectivity in target interactions. Its well-defined synthetic route and high purity make it a reliable building block for medicinal chemistry and crop protection studies.
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine structure
1097067-82-7 structure
Product name:6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
CAS No:1097067-82-7
MF:C11H7ClF3N3
MW:273.641591310501
CID:5156893

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
    • 3-Pyridazinamine, 6-chloro-N-[3-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C11H7ClF3N3/c12-9-4-5-10(18-17-9)16-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,18)
    • InChI Key: FZNIGOHKUIIZCW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NC1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 275
  • XLogP3: 3.6
  • Topological Polar Surface Area: 37.8

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23029-1G
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
1g
¥ 2,263.00 2023-04-06
Enamine
EN300-76778-1.0g
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
1.0g
$470.0 2023-02-12
1PlusChem
1P01AIM6-1g
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
1g
$643.00 2023-12-26
1PlusChem
1P01AIM6-50mg
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
50mg
$166.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331710-5g
6-Chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 98%
5g
¥34372.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331710-2.5g
6-Chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 98%
2.5g
¥24915.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331710-100mg
6-Chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 98%
100mg
¥2851.00 2024-08-09
Enamine
EN300-76778-0.1g
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
0.1g
$132.0 2023-02-12
Enamine
EN300-76778-0.25g
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
0.25g
$188.0 2023-02-12
Enamine
EN300-76778-10.0g
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
1097067-82-7 95%
10.0g
$2024.0 2023-02-12

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine Related Literature

Additional information on 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine

Introduction to 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine (CAS No. 1097067-82-7)

6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1097067-82-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a chloro substituent and a trifluoromethyl group in its molecular structure contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research and exploration.

The molecular structure of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine consists of a pyridazine core appended with various functional groups. The pyridazine ring is a heterocyclic aromatic compound that serves as a common scaffold in many pharmacologically active molecules. The N-[3-(trifluoromethyl)phenyl] moiety introduces additional complexity and functionality, enhancing the compound's interaction with biological targets. This combination of features makes it an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a growing interest in the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. The compound 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine has been studied for its potential role in various therapeutic areas, including oncology, inflammation, and infectious diseases. The trifluoromethyl group, in particular, is known for its ability to modulate the metabolic stability and binding affinity of drug candidates, making it a highly sought-after moiety in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated the design and optimization of compounds like 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine. These techniques allow researchers to predict the biological activity of new molecules with high accuracy, thereby accelerating the drug discovery process. The integration of machine learning algorithms has further enhanced the ability to identify promising candidates for experimental validation. This interdisciplinary approach has led to several breakthroughs in the development of novel therapeutic agents.

The synthesis of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product is suitable for further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have played a crucial role in constructing the complex framework of this compound.

Beyond its synthetic significance, 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine has shown promise in preclinical studies as a potential lead compound for drug development. Its ability to interact with specific biological targets has been explored through various biochemical assays and cell-based models. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. Further investigation is warranted to fully elucidate its pharmacological profile and clinical relevance.

The regulatory landscape for new drug candidates continues to evolve, emphasizing the need for comprehensive safety and efficacy data before clinical translation. The compound 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine must undergo rigorous testing to meet these standards. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to ensure that promising compounds like this one are developed into safe and effective therapies.

In conclusion, 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activity, make it a valuable asset in the search for novel therapeutic agents. Continued research and development efforts will be crucial in unlocking its full potential and translating this knowledge into tangible benefits for patients worldwide.

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(CAS:1097067-82-7)6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
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